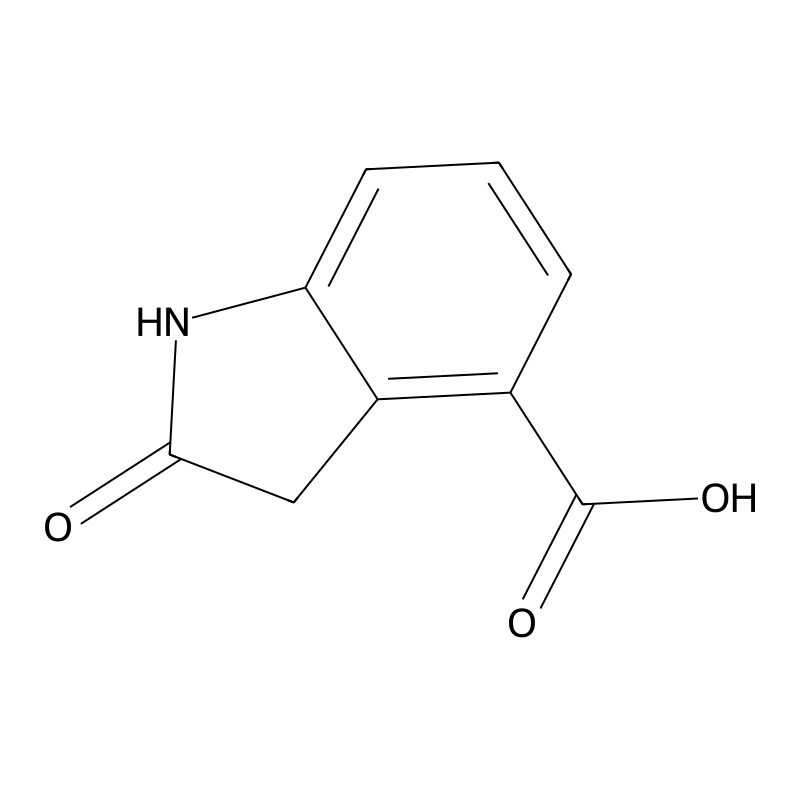2-Oxoindoline-4-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antitumor Agents
Scientific Field: Medicinal Chemistry, Oncology
Application Summary: 2-Oxoindoline-based acetohydrazides have been designed and synthesized as antitumor agents.
Methods of Application: The compounds were synthesized through a series of chemical reactions and then evaluated for their cytotoxicity toward the cancer cell lines.
Results: Six compounds exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound.
Antibacterial and Antioxidant Agents
Scientific Field: Medicinal Chemistry, Microbiology
Application Summary: A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized and evaluated for their antibacterial and antioxidant activities.
Methods of Application: The compounds were synthesized through a series of chemical reactions, including Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions.
Results: Seven of the synthetic compounds showed
Antibacterial and Antioxidant Agents
Results: Seven of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment.
Production of Polymers and Biopolymers
Scientific Field: Polymer Chemistry, Materials Science
Application Summary: Carboxylic acids are used in the production of polymers and biopolymers.
Methods of Application: The specific methods of application can vary widely depending on the type of polymer or biopolymer being produced.
Production of Coatings and Adhesives
Scientific Field: Materials Science, Industrial Chemistry
Application Summary: Carboxylic acids are used in the production of coatings and adhesives.
Methods of Application: The specific methods of application can vary widely depending on the type of coating or adhesive being produced.
2-Oxoindoline-4-carboxylic acid is a heterocyclic organic compound belonging to the indole family. It features a fused ring system comprising a benzene ring and a pyrrole ring, characterized by a carboxylic acid group at the fourth position and a ketone group at the second position. This unique structure contributes to its diverse reactivity and biological activities, making it a significant compound in medicinal chemistry and organic synthesis .
- Oxidation: Can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
- Reduction: The ketone group can be reduced to an alcohol, yielding 2-hydroxyindoline-4-carboxylic acid, typically using sodium borohydride or lithium aluminum hydride.
- Esterification: The carboxylic acid group reacts with alcohols to form esters.
- Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to the formation of simpler compounds.
2-Oxoindoline-4-carboxylic acid exhibits notable biological activities, particularly in the fields of oncology and microbiology. It has shown potential as an anticancer agent by inducing apoptosis in cancer cells through the activation of specific signaling pathways. Additionally, it has demonstrated antimicrobial properties, making it a candidate for further research in drug development.
Mechanism of Action
The compound primarily targets RNA-dependent RNA polymerase activity in dengue virus, inhibiting viral replication. It also affects apoptotic pathways, suggesting its dual role in both antiviral and anticancer therapies.
The synthesis of 2-Oxoindoline-4-carboxylic acid typically involves:
- Cyclization of Isatin: One common method is the reaction of isatin with malonic acid in the presence of a base, followed by decarboxylation.
- Indole Derivatives: Another approach utilizes indole-2-carboxylic acid derivatives that undergo cyclization under acidic or basic conditions to yield the desired product.
Industrial production may involve optimized reaction conditions and techniques such as continuous flow reactors to enhance yield and purity.
This compound finds applications across various fields:
- Medicinal Chemistry: Used as a building block for synthesizing novel antitumor agents and enzyme inhibitors.
- Biological Research: Serves as a probe for studying biological pathways and enzyme interactions.
- Industrial Chemistry: Employed in the production of dyes, pigments, coatings, and adhesives due to its reactive functional groups.
Research indicates that 2-Oxoindoline-4-carboxylic acid interacts with several enzymes involved in metabolic pathways. These interactions can modulate enzyme activity, influencing cellular metabolism and providing insights into potential therapeutic applications. Studies have shown that it can form complexes with proteins, affecting their structure and function.
Several compounds share structural similarities with 2-Oxoindoline-4-carboxylic acid. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Indole-2-carboxylic acid | Lacks ketone group; simpler structure | Less versatile due to lack of additional functional groups |
| Isatin | Contains a carbonyl group but no carboxylic acid | Different reactivity profile due to absence of carboxylic acid |
| 2-Hydroxyindoline-4-carboxylic acid | Hydroxyl group replaces ketone; retains carboxylic acid | Exhibits different biological activities due to hydroxyl presence |
2-Oxoindoline-4-carboxylic acid is unique due to its combination of both a ketone and a carboxylic acid group, enhancing its reactivity and potential applications compared to these similar compounds.








